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Dose-Limiting Toxicities & Safety Profile

The following table consolidates the main DLTs and frequently observed treatment-emergent adverse events

(TEAESs) from clinical trials of pimasertib in combination with other agents [1] [2] [3].

Maximum Tolerated

Combination . Most Frequent TEAEs Dose (MTD) /
Primary DLTs
Drug (All Grades) Recommended Phase 2

Dose (RP2D)

Voxtalisib Not specified in detail Diarrhoea (75%), MTD: Pimasertib 90 mg +
(PISK/mMTOR Fatigue (57%), Nausea Voxtalisib 70 mg (daily).
inhibitor) [1] (50%) RP2D: Pimasertib 60 mg

+ Voxtalisib 70 mg (daily)
due to safety profile.

Temsirolimus Stomatitis, Stomatitis, MTD: Pimasertib 45 mg
(mTOR inhibitor)  Thrombocytopenia, Thrombocytopenia (daily) + Temsirolimus 25
[2] Increased serum creatinine mg (weekly). RP2D was
phosphokinase (CPK), not defined due to
Visual impairment overlapping toxicities.
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Maximum Tolerated

Combination . Most Frequent TEAEs Dose (MTD) /
Primary DLTs
Drug (All Grades) Recommended Phase 2

Dose (RP2D)

SAR405838 Thrombocytopenia Diarrhoea (81%), MTD: SAR405838 200 mg
(HDM2 Increased blood CPK (daily) + Pimasertib 45
antagonist) [3] (77%), Nausea (62%), mg (twice daily).

Vomiting (62%)

Experimental Protocols for Safety Assessment

The determination of DLTs and safety profiles in the cited studies followed rigorous phase I clinical trial

methodologies.

e Study Design: The trials employed a modified 3 + 3 dose-escalation design. Cohorts of 3-6
patients with advanced solid tumors were enrolled at ascending dose levels of the combination
therapy. The MTD was defined as the highest dose at which no more than one out of six patients
experienced a DLT during the first cycle (typically 21 days) [1] [2] [3].

e DLT Evaluation Criteria: DLTs were defined as specific, drug-related adverse events occurring
during the first treatment cycle. Common criteria included [2] [3]:

o Hematological: Grade 4 neutropenia lasting >5 days or febrile neutropenia; Grade 3
thrombocytopenia with bleeding or Grade 4 thrombocytopenia.

o Non-Hematological: Any Grade =3 non-hematological toxicity (with specific exceptions for
manageable conditions like transient CPK elevation or controlled vomiting/diarrhea).

o Other: Retinal vein occlusion (RVO); a decrease in left-ventricular ejection fraction (LVEF)
beyond a set threshold; any treatment delay >2 weeks due to drug-related adverse events.

o Safety Assessments: Patients were continuously monitored through [1] [2]:

o Vital Signs & Clinical Labs: Physical examinations, ECOG performance status, hematology,
blood chemistry, and urinalysis.

o Organ Function: 12-lead electrocardiograms (ECG), determination of LVEF, and serial
ophthalmological examinations (including visual acuity, funduscopy, and optical coherence
tomography) to monitor for ocular toxicities like serous retinal detachment.

o Adverse Event Reporting: All AEs were graded according to the National Cancer Institute
Common Terminology Criteria for Adverse Events (NCI-CTCAE), version 4.0.
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Mechanisms of Key Toxicities

The observed toxicities can be understood through the mechanisms of the targeted pathways.
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¢ Gastrointestinal & Dermatological Toxicities: Diarrhea, nausea, vomiting, and skin rash are on-
target, class-effects of MEK inhibition via pimasertib. The MAPK pathway is crucial for maintaining
the health and function of epithelial tissues in the skin and gastrointestinal tract [1] [3].

¢ Ocular Toxicity: Serous retinal detachment (SRD) and retinal vein occlusion (RVO) are known,
serious class-effects of MEK inhibitors. Regular ophthalmological monitoring is mandatory in trials
involving pimasertib [1] [2].

 Hematological Toxicity: Thrombocytopenia emerged as a key DLT, particularly in combinations
with the HDM2 antagonist SAR405838 and the mTOR inhibitor temsirolimus. HDM2 inhibition can
affect megakaryocyte proliferation, while mTOR is involved in hematopoietic stem cell function,
explaining this overlapping toxicity [2] [3].

¢ Metabolic & Muscular Effects: Elevated serum creatine phosphokinase (CPK) is a frequent
TEAE, indicating potential muscle inflammation or damage. This is commonly seen with MEK
inhibitors and was a noted DLT in the pimasertib-temsirolimus combination [2] [3].

Key Takeaways for Researchers

e Toxicity is Manageable but Requires Vigilance: The DLTs of pimasertib combinations are
consistent with the known profiles of each drug class. Proactive monitoring and supportive care are
essential for patient safety.

e Combination-Specific Profiles Vary: The RP2D and primary toxicities differ significantly based on
the combination partner, highlighting that safety cannot be extrapolated from monotherapy data.

e Ongoing Research: Research continues to explore pimasertib in novel combinations, such as with
the pan-RAF inhibitor tovorafenib, based on preclinical synergy in the MAPK pathway [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Smolecule, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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